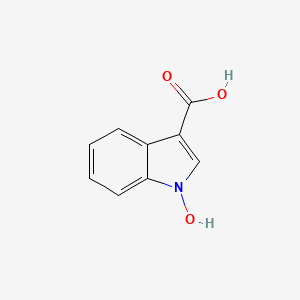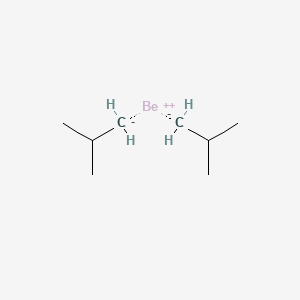
Bis(isobutyl)beryllium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(isobutyl)beryllium is an organometallic compound with the chemical formula (C₄H₉)₂Be It is a member of the beryllium alkyl family, where beryllium is bonded to two isobutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(isobutyl)beryllium can be synthesized through an exchange reaction between diethylberyllium and tri-isobutylborane. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Be(C₂H₅)₂+2(i-C₄H₉)₃B→Be(i-C₄H₉)₂+2(C₂H₅)₃B
The reaction is carried out in a solvent such as benzene or toluene, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as laboratory preparation, with additional steps for scaling up and ensuring purity. The use of specialized equipment to handle the reactive nature of beryllium compounds is essential.
Análisis De Reacciones Químicas
Types of Reactions
Bis(isobutyl)beryllium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form beryllium oxide.
Hydrolysis: Reacts with water to form beryllium hydroxide and isobutyl alcohol.
Substitution: Can undergo substitution reactions with halogens to form beryllium halides.
Common Reagents and Conditions
Oxidation: Requires exposure to air or oxygen at elevated temperatures.
Hydrolysis: Occurs readily with water or moisture in the air.
Substitution: Typically involves halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Beryllium oxide (BeO)
Hydrolysis: Beryllium hydroxide (Be(OH)₂) and isobutyl alcohol (C₄H₉OH)
Substitution: Beryllium halides (BeX₂, where X = Cl, Br)
Aplicaciones Científicas De Investigación
Bis(isobutyl)beryllium has several applications in scientific research:
Catalysis: Used as a catalyst in organic synthesis reactions due to its ability to activate small molecules.
Materials Science: Investigated for its potential in creating beryllium-containing materials with unique properties.
Organometallic Chemistry: Studied for its reactivity and bonding characteristics, contributing to the understanding of beryllium chemistry.
Mecanismo De Acción
The mechanism by which bis(isobutyl)beryllium exerts its effects involves the interaction of the beryllium center with various substrates. The beryllium atom, being electron-deficient, can coordinate with electron-rich species, facilitating reactions such as polymerization and hydrogenation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Diethylberyllium (Be(C₂H₅)₂): Similar in structure but with ethyl groups instead of isobutyl groups.
Dineopentylberyllium (Be(C₅H₁₁)₂): Contains neopentyl groups, offering different steric and electronic properties.
Bis(trimethylsilylmethyl)beryllium (Be(CH₂SiMe₃)₂): Features trimethylsilylmethyl groups, providing unique reactivity.
Uniqueness
Bis(isobutyl)beryllium is unique due to the presence of isobutyl groups, which impart specific steric and electronic effects that influence its reactivity and applications. The bulkiness of the isobutyl groups can affect the compound’s stability and its interactions with other molecules, making it distinct from other beryllium alkyls.
Propiedades
Número CAS |
20841-12-7 |
|---|---|
Fórmula molecular |
C8H18Be |
Peso molecular |
123.24 g/mol |
Nombre IUPAC |
beryllium;2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Be/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
Clave InChI |
SIRCTCCLTBGAIH-UHFFFAOYSA-N |
SMILES canónico |
[Be+2].CC(C)[CH2-].CC(C)[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


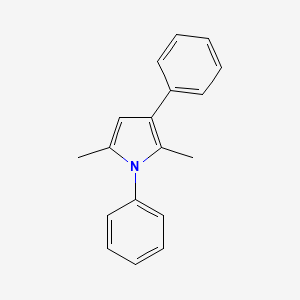
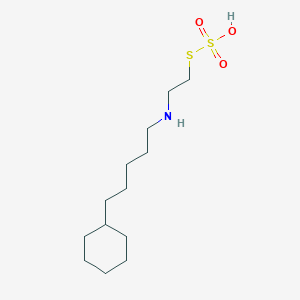
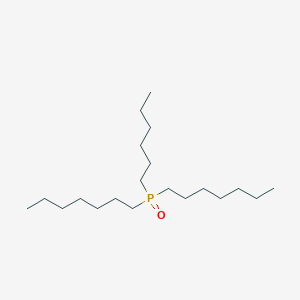

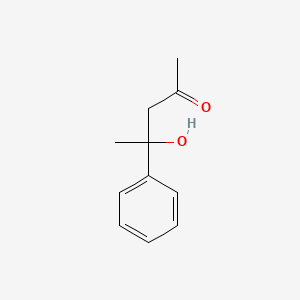
![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)

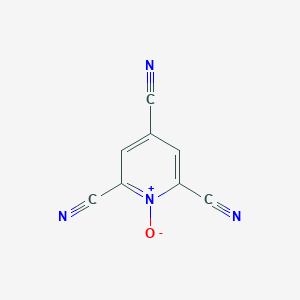

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)


